MOF Nitrogen Adsorption Capacity: Mono-Chloro Substitution Outperforms Bromo and Iodo Analogs in IRMOF Series
In a head-to-head comparison of four isoreticular MOFs (IRMOF-1 analogs) bearing -F, -Cl, -Br, and -I substituted terephthalate linkers, the chloro-substituted variant (IRMOF-1-Cl) exhibited the highest nitrogen gas uptake at 77 K among the halogenated series, despite having a reduced pore volume relative to the unsubstituted parent IRMOF-1 [1]. The unsubstituted IRMOF-1 achieved an uptake of approximately 245 cm³ g⁻¹, whereas IRMOF-1-Cl delivered 215 cm³ g⁻¹—significantly exceeding the bromo (IRMOF-1-Br, ~150 cm³ g⁻¹) and iodo (IRMOF-1-I, ~95 cm³ g⁻¹) derivatives [1]. This demonstrates that mono-chloro substitution preserves gas-accessible porosity to a greater extent than heavier halogen substituents, offering a tunable compromise between framework functionalization and retention of sorption capacity.
| Evidence Dimension | N₂ gas uptake at 77 K (cm³ g⁻¹) |
|---|---|
| Target Compound Data | IRMOF-1-Cl: ~215 cm³ g⁻¹ |
| Comparator Or Baseline | Unsubstituted IRMOF-1: ~245 cm³ g⁻¹; IRMOF-1-Br: ~150 cm³ g⁻¹; IRMOF-1-I: ~95 cm³ g⁻¹ |
| Quantified Difference | Cl variant retains ~88% of unsubstituted uptake; Br retains ~61%; I retains ~39% |
| Conditions | Isoreticular MOF series with identical synthesis and supercritical CO₂ activation; N₂ sorption at 77 K |
Why This Matters
For procurement decisions in MOF-based gas separation or storage applications, the chloro-substituted linker provides functionalization (polarity, potential halogen-bonding sites) with substantially less sacrifice in porosity than bromo or iodo alternatives.
- [1] Bunzen, H.; Grünker, R.; Kalytta-Mewes, A.; et al. Inorganic Chemistry 2011, 50(23), 12155–12161. Complete Series of Monohalogenated Isoreticular Metal–Organic Frameworks: Synthesis and the Importance of Activation Method. View Source
